

Tricaprylin: A Versatile Excipient in Pharmaceutical Formulation Development

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Compound of Interest

Compound Name: *Tricaprylin*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tricaprylin, a triglyceride derived from the esterification of glycerin with caprylic acid, has emerged as a key excipient in the development of a wide range of pharmaceutical formulations.^{[1][2]} Its biocompatibility, biodegradability, and unique physicochemical properties make it a valuable tool for addressing challenges associated with drug solubility, stability, and bioavailability.^{[3][4]} This document provides detailed application notes and experimental protocols for the utilization of **tricaprylin** in pharmaceutical formulation development.

Physicochemical Properties and Applications

Tricaprylin is a clear, colorless to pale-yellow oily liquid at room temperature.^[3] Its primary applications in pharmaceutical formulations stem from its role as a neutral carrier, absorption promoter, and solubilizer for active pharmaceutical ingredients (APIs).^[2] It is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.^[3]

Table 1: Physicochemical Properties of **Tricaprylin**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₅₀ O ₆	[3]
Molecular Weight	470.7 g/mol	[3]
Appearance	Clear, colorless to pale-yellow liquid	[3]
Solubility in Water	< 1 mg/mL at 72°F	[4]
Solubility in Organic Solvents	Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin	[4]

Tricaprylin is utilized in various dosage forms, including oral, topical, and parenteral preparations.[2] It serves as the oily phase in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, facilitating the encapsulation and delivery of both lipophilic and hydrophilic drugs.

Application Notes

Solubility Enhancement

A primary application of **tricaprylin** is to enhance the solubility of poorly water-soluble drugs, which is a significant challenge in drug development. Its hydrophobic nature allows for the effective solubilization of lipophilic APIs.[3]

Table 2: Quantitative Solubility of Selected Drugs in **Tricaprylin**

Drug	Solubility in Tricaprylin (wt% at 25°C)	Comparative Solvent	Solubility in Comparative Solvent (wt% at 25°C)	Reference
Ibuprofen	10.5	Triolein	4.0	[1]
Fenofibrate	Higher in saturated triglycerides like tricaprylin	Triolein	Lower in unsaturated triglycerides	[1][2]
Carbamazepine	Soluble	Water	Practically insoluble	[5]

Note: Specific numerical values for fenofibrate and carbamazepine solubility in **tricaprylin** were not available in the search results, but their solubility in lipidic systems is well-established.

Bioavailability Enhancement

By improving drug solubility and facilitating absorption, **tricaprylin**-based formulations can significantly enhance the oral bioavailability of poorly absorbed drugs.[\[6\]](#) Lipid-based systems like SEDDS can bypass the hepatic first-pass metabolism by promoting lymphatic uptake.[\[7\]](#)

Table 3: Comparative Bioavailability of Drugs in **Tricaprylin**-Based Formulations

Drug	Formulation Type	Key Bioavailability Parameter (e.g., AUC)	Fold Increase vs. Conventional Formulation	Reference
Fenofibrate	Nanocrystal formulation (a strategy often used with lipid excipients)	AUC	Significantly higher	[8]
Aspirin	Soluble formulation	AUC	Significantly higher	[9]

Note: Direct comparative bioavailability data for specific drugs in **tricaprylin**-based formulations versus conventional forms was limited in the search results. The table reflects the general principle of bioavailability enhancement by lipid-based and solubility-enhanced formulations.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of various **tricaprylin**-based pharmaceutical formulations.

Logical Workflow for Formulation Development

The development of a **tricaprylin**-based formulation follows a logical progression from excipient selection to final characterization.



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Caption: Overall workflow for developing **tricaprylin**-based formulations.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tricaprylin** (Oil)

- Surfactant (e.g., Labrasol®, Cremophor® EL, Tween 80)
- Co-surfactant (e.g., Transcutol® P, Polyethylene Glycol 400)
- Distilled Water

Methodology:

- Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Construction of Pseudo-Ternary Phase Diagram:
 - Prepare various mixtures of the selected oil (**tricaprylin**), surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).
 - For each surfactant/co-surfactant mixture, titrate with **tricaprylin** in different ratios.
 - Each of these mixtures is then titrated with water, and the point of emulsification and the characteristics of the resulting emulsion (clear, turbid) are observed.
 - Plot the data on a ternary phase diagram to identify the self-emulsifying region.
- Preparation of SEDDS Formulation:
 - Accurately weigh the required amounts of **tricaprylin**, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.
 - Add the API to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
- Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with water.



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Caption: Workflow for the preparation of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 2: Preparation of a Tricaprylin-Based Nanoemulsion

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.

Materials:

- API
- **Tricaprylin** (Oil Phase)
- Surfactant (e.g., Tween 80, Poloxamer 188)
- Co-surfactant (optional, e.g., Ethanol)
- Distilled Water (Aqueous Phase)

Methodology (High-Pressure Homogenization):

- Phase Preparation:
 - Oil Phase: Dissolve the API in **tricaprylin**. If using an oil-soluble surfactant/co-surfactant, add it to this phase.
 - Aqueous Phase: Dissolve the water-soluble surfactant in distilled water.
- Pre-emulsion Formation: Heat both the oil and aqueous phases to 40-60°C. Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
- Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 10,000-30,000 psi) for a specific number of cycles until a translucent nanoemulsion with the desired droplet size is obtained.

- Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.



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Caption: Workflow for the preparation of a **tricaprylin**-based nanoemulsion.

Protocol 3: Preparation of Tricaprylin-Containing Liposomes ("Lipo-oil-somes")

This protocol describes the ethanol injection method for preparing liposomes incorporating **tricaprylin**.

Materials:

- API (hydrophilic or lipophilic)
- Phosphatidylcholine (PC)
- Cholesterol (Chol)
- Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) (for charge)
- **Tricaprylin**
- Ethanol
- Aqueous buffer (e.g., succinate buffer)

Methodology:

- Phase Preparation:
 - Aqueous Phase: Dissolve the hydrophilic API in the aqueous buffer.

- Organic Phase: Dissolve PC, cholesterol, DPPG, **tricaprylin**, and the lipophilic API (if applicable) in ethanol.
- Liposome Formation:
 - Heat both phases to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
 - Rapidly inject the organic phase into the aqueous phase with constant stirring.
 - The mixture will turn milky as liposomes spontaneously form.
- Solvent Removal and Sizing:
 - Remove the ethanol by rotary evaporation or dialysis.
 - To obtain a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
- Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.



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Caption: Workflow for the preparation of **tricaprylin**-containing liposomes.

Protocol 4: Characterization of Tricaprylin-Based Formulations

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:

- Dilute the formulation with an appropriate medium (usually distilled water or the same buffer as the formulation) to a suitable concentration to avoid multiple scattering effects.
- Equilibrate the sample to the desired temperature (e.g., 25°C).
- Measure the particle size and PDI. The PDI value indicates the breadth of the size distribution.

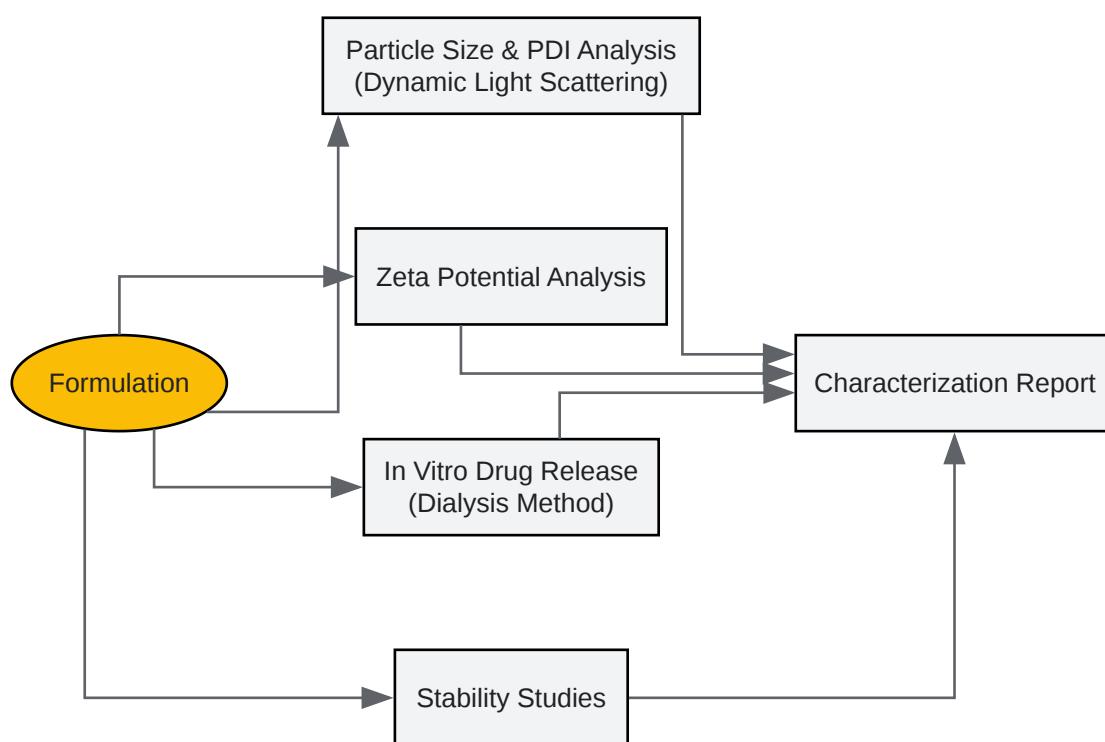
2. Zeta Potential Analysis:

- Instrument: DLS instrument with a zeta potential measurement capability.
- Procedure:
 - Dilute the sample in a suitable medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement.[10]
 - Inject the sample into the specialized zeta potential cell.
 - Apply an electric field and measure the electrophoretic mobility of the particles.
 - The instrument software calculates the zeta potential, which is an indicator of the formulation's stability against aggregation.[11]

3. In Vitro Drug Release Study (Dialysis Method):

- Apparatus: USP dissolution apparatus (e.g., paddle type), dialysis bags with an appropriate molecular weight cut-off (MWCO).
- Procedure:
 - Accurately measure a known amount of the **tricaprylin**-based formulation and place it inside a dialysis bag.
 - Seal the dialysis bag and place it in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C.

- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
- Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Calculate the cumulative percentage of drug released over time.



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Caption: General workflow for the characterization of **tricaprylin**-based formulations.

Conclusion

Tricaprylin is a highly versatile and valuable excipient in modern pharmaceutical formulation development. Its ability to act as a solvent, absorption enhancer, and carrier for a wide range of APIs makes it an essential tool for overcoming challenges related to poor drug solubility and bioavailability. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize **tricaprylin** in the development of innovative and effective drug delivery systems.

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